

Characterization of XMT-1519 Conjugate-1 ADCs: Application Notes and Protocols

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Compound of Interest

Compound Name: XMT-1519 conjugate-1

Cat. No.: B12396827

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Introduction

This document provides a detailed overview of the characterization of Antibody-Drug Conjugates (ADCs) utilizing the XMT-1519 antibody, also known as Calotatug. The primary focus is on the characterization of XMT-1522, an ADC that comprises the XMT-1519 antibody conjugated to an auristatin-based payload, AF-HPA, via Mersana Therapeutics' proprietary Dolaflexin platform. This platform employs a biodegradable, hydrophilic polymer to achieve a high drug-to-antibody ratio (DAR) of approximately 12-15.^{[1][2]} The information presented here is intended to guide researchers in the preclinical evaluation of similar ADCs.

The XMT-1519 antibody is a human IgG1 monoclonal antibody that targets a unique epitope on the human epidermal growth factor receptor 2 (HER2).^{[3][4]} This distinct binding site allows for potential combination therapies with other HER2-targeting agents like trastuzumab and pertuzumab.^[5] The cytotoxic payload, auristatin F-hydroxypropylamide (AF-HPA), is a potent microtubule inhibitor. Upon internalization of the ADC by HER2-expressing tumor cells, the payload is released, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.^[4]

Data Presentation

In Vitro Cytotoxicity Data

The in vitro potency of an ADC constructed with the XMT-1519 antibody (XMT-1522) has been evaluated across a panel of HER2-positive breast and gastric cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a cell viability assay.

Cell Line	Cancer Type	HER2 Expression	IC50 of XMT-1522 (µg/mL)	IC50 of T-DM1 (µg/mL)
N-87	Gastric	High	0.010	>0.1
OE-19	Gastric	High	0.008	0.02
JIMT-1	Breast	Moderate	Not specified, but 13-fold greater growth inhibition than T-DM1	Not specified
RN-87 (T-DM1 Resistant)	Gastric	High	0.011	Not achieved
ROE-19 (T-DM1 Resistant)	Gastric	High	0.011	Not achieved
SNU-216 (T-DM1 Resistant)	Gastric	High	Not specified	Not achieved

Data compiled from a study comparing XMT-1522 and T-DM1.[\[6\]](#)

In Vivo Efficacy Data

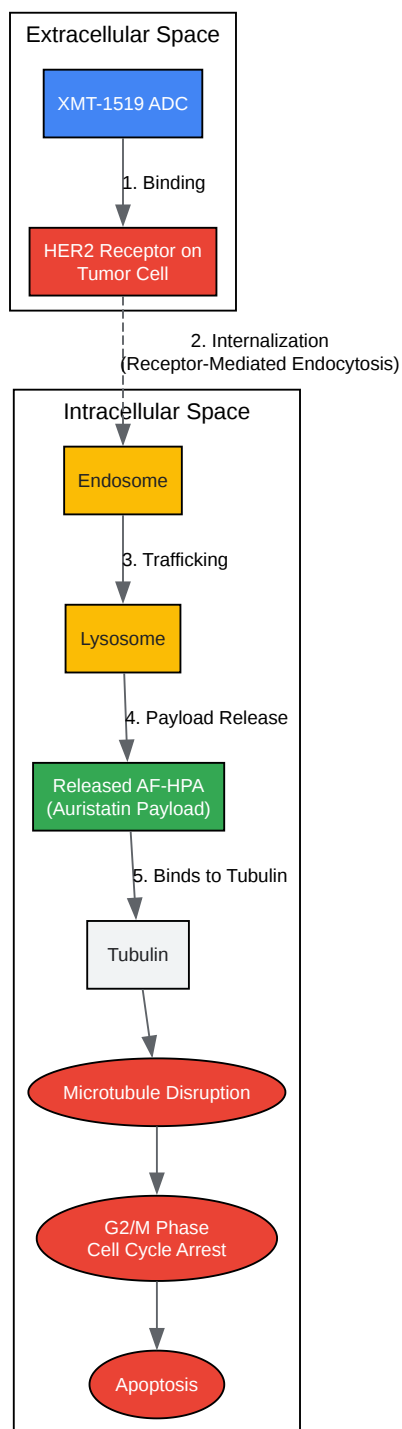
The anti-tumor activity of an ADC constructed with the XMT-1519 antibody (XMT-1522) has been demonstrated in various xenograft models.

Xenograft Model	Cancer Type	Treatment and Dose	Outcome
RN-87	Gastric	XMT-1522 (1 mg/kg or 3 mg/kg)	All tumors responded, and all but one disappeared.[6]
JIMT-1	Breast	XMT-1522 (1 mg/kg or 3 mg/kg)	All tumors responded, and all but one disappeared.[6]
NCI-N87	Gastric	XMT-1522 (1 mg/kg, single dose)	Complete tumor regressions.[7]
JIMT-1	Breast	XMT-1522 (1 mg/kg, single dose)	Complete tumor regressions.[7]
SNU5	Gastric	XMT-1522 (0.67 mg/kg, single dose)	Complete tumor regressions.[7]
Patient-Derived Xenograft (HER2 low-expressing)	Breast	XMT-1522 (1 mg/kg or 3 mg/kg)	Complete tumor regression in 3 out of 5 models.[5]

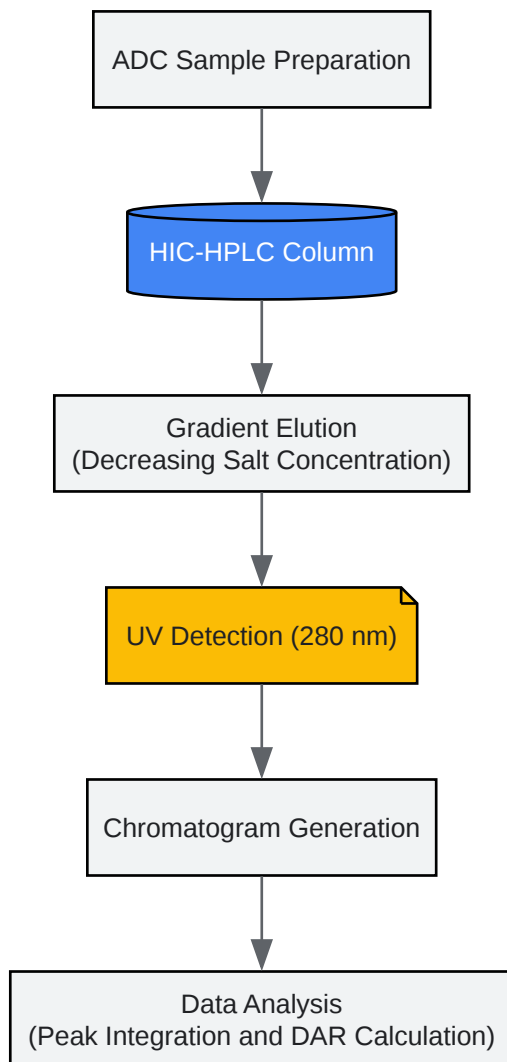
Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for an ADC constructed with the XMT-1519 antibody.

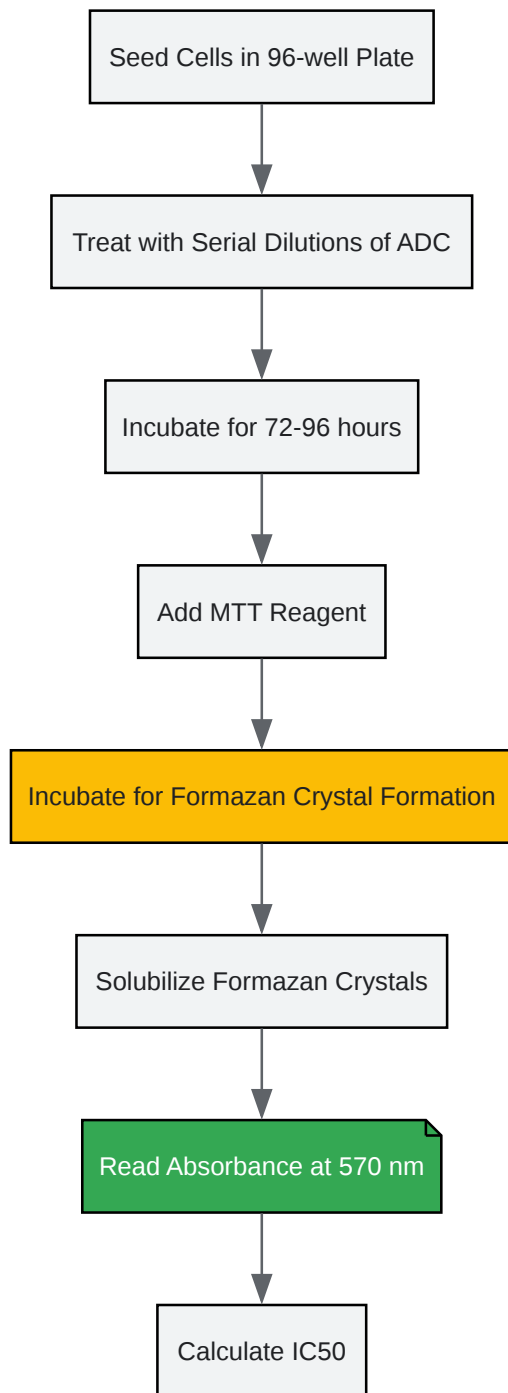
Mechanism of Action of XMT-1519 Conjugate-1 ADC



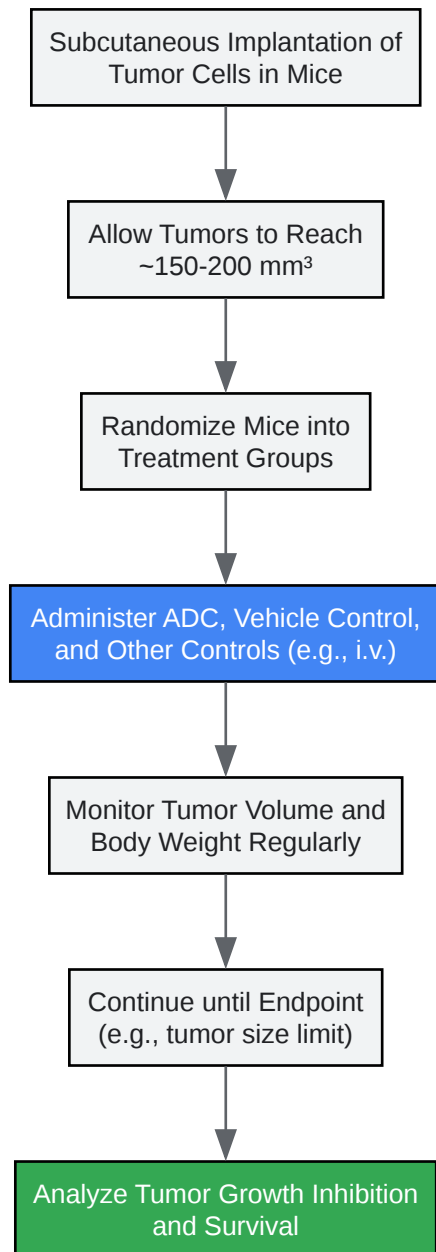
Workflow for DAR Determination by HIC-HPLC



Workflow for In Vitro Cytotoxicity Assay (MTT)



Workflow for In Vivo Efficacy Study



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